![molecular formula C16H12Cl2N2O2 B5857708 5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenoxyacetic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then cyclized to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to cell death. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-[(4-Methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: This compound has similar structural features but with methoxy groups instead of chlorine atoms, which may result in different biological activities.
5-[(4-Nitrophenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole: The presence of nitro groups can significantly alter the compound’s reactivity and biological properties.
5-[(4-Methylphenoxy)methyl]-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole: The methyl groups in this compound may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-11(2-4-12)9-15-19-16(22-20-15)10-21-14-7-5-13(18)6-8-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXDDWTESAGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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